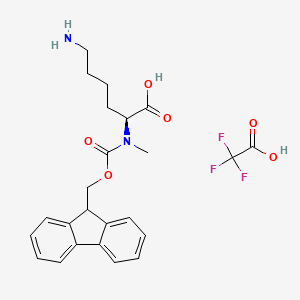
Fmoc-N(Me)Lys-OH.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N(Me)Lys-OH.TFA: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoroacetyl (TFA) group. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N(Me)Lys-OH.TFA typically involves the following steps:
Protection of the Amino Group: The lysine amino group is protected using the Fmoc group.
Methylation: The protected lysine is then subjected to methylation using reagents like dimethyl sulfate or methyl iodide.
Trifluoroacetylation: Finally, the trifluoroacetyl group is introduced by reacting the methylated lysine with trifluoroacetic anhydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-N(Me)Lys-OH.TFA can undergo substitution reactions where the Fmoc group is removed using piperidine, allowing the amino group to participate in further reactions.
Coupling Reactions: The compound is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Coupling Reagents: Uronium-based coupling reagents like HBTU or HATU are used for peptide bond formation.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-N(Me)Lys-OH.TFA is extensively used in the synthesis of peptides, including those with post-translational modifications.
Biology:
Protein Studies: The compound is used to synthesize peptides for studying protein interactions and functions.
Medicine:
Drug Development: Modified peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs.
Industry:
Mechanism of Action
Mechanism: The primary mechanism of action of Fmoc-N(Me)Lys-OH.TFA involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . The trifluoroacetyl group provides additional protection and stability .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Fmoc-Lys-OH: This compound is similar but lacks the methylation and trifluoroacetylation modifications.
Fmoc-Lys(Boc)-OH: This derivative has a tert-butyloxycarbonyl (Boc) group instead of the trifluoroacetyl group.
Fmoc-Lys(Alloc)-OH: This compound has an allyloxycarbonyl (Alloc) group instead of the trifluoroacetyl group.
Uniqueness:
Properties
Molecular Formula |
C24H27F3N2O6 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H26N2O4.C2HF3O2/c1-24(20(21(25)26)12-6-7-13-23)22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;3-2(4,5)1(6)7/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,25,26);(H,6,7)/t20-;/m0./s1 |
InChI Key |
GWGPXCOWGGXYCE-BDQAORGHSA-N |
Isomeric SMILES |
CN([C@@H](CCCCN)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN(C(CCCCN)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


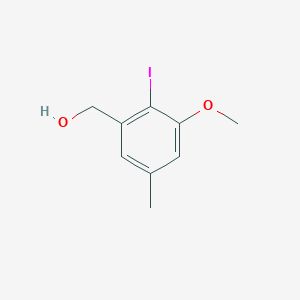
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)

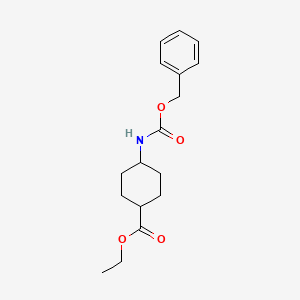
![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)

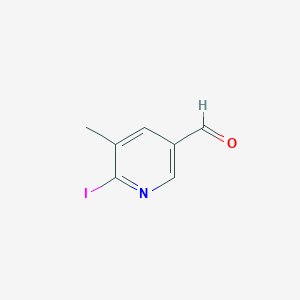
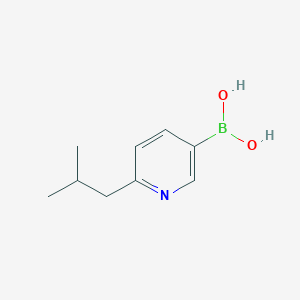
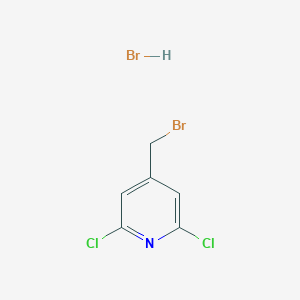
![2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde](/img/structure/B13012030.png)
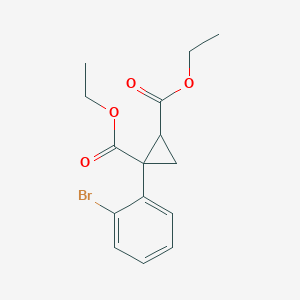
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
![Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13012047.png)
